tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.5]nonane-6-carboxylate
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Overview
Description
tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.5]nonane-6-carboxylate is a complex organic compound with the molecular formula C25H32N2O2. This compound is characterized by its spirocyclic structure, which includes a diazaspiro nonane core and a benzhydryl group. It is primarily used in chemical research and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diazaspiro nonane core: This step involves the cyclization of appropriate amine precursors under controlled conditions.
Introduction of the benzhydryl group: This is achieved through a nucleophilic substitution reaction, where the benzhydryl group is introduced to the diazaspiro nonane core.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Uniqueness
tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.5]nonane-6-carboxylate is unique due to its benzhydryl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-benzhydryl-2,8-diazaspiro[3.5]nonane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-24(2,3)29-23(28)26-16-10-15-25(17-26)18-27(19-25)22(20-11-6-4-7-12-20)21-13-8-5-9-14-21/h4-9,11-14,22H,10,15-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXKPEINBWEYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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